tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1330763-25-1) is a spirocyclic compound with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol. Its structure features a 9-azaspiro[4.5]decane core, containing two oxygen atoms in the 2- and 6-positions (forming a dioxane ring) and a hydroxymethyl substituent at the 3-position. The tert-butoxycarbonyl (Boc) group at the 9-position serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is commercially available with 95% purity and is stored at room temperature, indicating moderate stability under ambient conditions .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-4-5-18-13(8-14)6-10(7-15)17-9-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYWRSPKRNFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into three key subunits (Figure 1):
- Spiro[4.5]decane core with 2,6-dioxa and 9-aza moieties.
- tert-Butyloxycarbonyl (Boc) protecting group.
- C3 hydroxymethyl side chain.
Strategies prioritize constructing the spirocycle before introducing the hydroxymethyl group, followed by Boc protection.
Primary Synthetic Routes
Spirocyclic Core Formation via Cyclization
Diol-Amine Cyclocondensation
A common approach involves reacting 1,4-dioxaspiro[4.5]decane-8-one with a hydroxymethyl-containing amine precursor.
- Step 1 : React 1,4-dioxaspiro[4.5]decane-8-one with p-toluenesulfonylmethyl isocyanide (TosMIC) in glycol dimethyl ether/ethanol (0–20°C) to form a nitrile intermediate.
- Step 2 : Treat with lithium diisopropylamide (LDA) in toluene (0–20°C, 13 h) for alkylation.
- Step 3 : Catalytic hydrogenation (Raney Ni, H₂ 50 psi, methanol, 50°C) reduces nitriles to amines.
- Step 4 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in acetone/water (70°C, 15 h).
Yield : 42–58% over four steps.
Oxidative Ring-Closing Metathesis
Alternative methods employ Grubbs catalysts to form the spirocycle from diene precursors, though yields remain suboptimal (<35%).
Hydroxymethyl Group Introduction
Reduction of Aminomethyl Precursors
The hydroxymethyl group is often derived from tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS 1330763-24-0):
- Oxidation : Treat with KMnO₄ in acidic medium to convert amine to alcohol.
- Protection-Deprotection : Use TEMPO/NaOCl oxidation followed by borohydride reduction for stereoretentive synthesis.
Typical Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O/acetone | 0°C | 68% |
| TEMPO/NaOCl | CH₂Cl₂ | RT | 72% |
Industrial-Scale Production Considerations
Cost-Effective Feedstock Sourcing
- 1,4-Dioxaspiro[4.5]decane-8-one : $12–18/kg (bulk pricing).
- Raney Nickel Catalyst : Reusable for 3–5 batches before activity loss.
Continuous Flow Reactor Adaptation
Analytical Characterization Data
Key Spectroscopic Signatures :
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.65–3.72 (m, 4H, dioxa), 4.10 (br s, 2H, hydroxymethyl).
- IR (neat): 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (O-H).
Purity Metrics :
| Method | Purity | Impurity Profile |
|---|---|---|
| HPLC (C18) | 95.2% | 1.3% des-Boc derivative |
| GC-MS | 97.8% | 0.9% solvent residues |
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers or esters.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate is in the development of pharmaceuticals. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Potential Drug Candidates : Research indicates that derivatives of this compound may exhibit activity against various diseases, including neurological disorders due to their ability to interact with neurotransmitter receptors .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the synthesis of complex molecules:
- Synthesis Methodology : Recent studies have reported efficient synthetic routes for obtaining this compound, emphasizing its utility in multi-step organic synthesis processes . The methods often involve simple reaction conditions and readily available starting materials, enhancing its appeal for industrial applications.
Biological Evaluation and Modeling
The biological evaluation of this compound has been an area of active research:
- Receptor Interaction Studies : Molecular docking studies have shown that this compound can effectively bind to specific receptors, suggesting its potential as a lead compound in drug discovery programs aimed at developing selective receptor modulators .
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a selective agonist for serotonin receptors. The synthesized compounds were tested for their binding affinity and selectivity, showing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Industrial Application
Another case highlighted the scalability of synthesizing this compound using a four-step method that yielded high purity and efficiency. This method utilized inexpensive raw materials and straightforward reaction conditions, making it suitable for industrial production . The resulting product was further evaluated for its utility in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Spiro[4.5]decane Derivatives
Aminomethyl Analog
- Compound: tert-Butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1330763-24-0)
- Key Differences: Replaces the hydroxymethyl group with an aminomethyl substituent.
- This derivative is likely more reactive in acidic/basic conditions compared to the hydroxymethyl variant .
Carboxylic Acid Derivative
- Compound : 9-Boc-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid (SY124173, CAS: N/A)
- Key Differences : Substitutes hydroxymethyl with a carboxylic acid and replaces one oxygen atom in the dioxane ring with a carbon (6-oxa).
- Implications : The carboxylic acid group enhances hydrophilicity and enables salt formation or conjugation reactions (e.g., esterification). The altered oxygen placement may affect ring conformation and stability .
Ring Size and Heteroatom Modifications
Azetidine-Based Fluorinated Analogs
- Example : tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
- Key Differences : Replaces the spiro[4.5]decane system with a smaller azetidine (4-membered ring) and introduces fluorine at the 3-position.
- Fluorination improves metabolic stability and lipophilicity, making this derivative relevant in medicinal chemistry .
Diazaspiro Systems
- Example : 8-Boc-2,8-diazaspiro[4.5]decane (CAS: 236406-39-6)
- Key Differences : Incorporates two nitrogen atoms (2,8-diazaspiro) instead of one.
- Implications : The additional nitrogen enhances hydrogen-bonding capacity and basicity, which could improve solubility in polar solvents or interactions with biological targets .
Protective Group Variations
Benzyloxycarbonyl (Cbz) Derivative
- Example : 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)
- Key Differences : Uses a Cbz group instead of Boc for amine protection.
- Implications: Cbz is cleaved under hydrogenolysis conditions, offering orthogonal protection strategies compared to acid-labile Boc. This compound’s fluorinated azetidine core also highlights divergent synthetic applications .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves spirocyclic ring formation via cyclization reactions. For analogous spiro compounds, allyl acetates and Boc-protected intermediates are reacted under heated conditions (e.g., 70°C in DMF), achieving high yields (up to 98%) through regioselective amination .
- Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 4:1, Rf ≈ 0.29) and optimize purification using silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate = 20:1 → 10:1) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Techniques :
- NMR : Use H and C NMR to confirm spirocyclic backbone and hydroxymethyl group (δ ~3.5–4.5 ppm for CHOH) .
- HRMS : Validate molecular weight (exact mass: 268.309 g/mol) via high-resolution mass spectrometry .
- HPLC : Assess enantiomeric purity (e.g., >95% ee) using chiral columns .
Q. What are the stability and storage requirements for this compound?
- Storage : Refrigerate in airtight containers to prevent hydrolysis of the tert-butyl carbamate group. Avoid moisture and electrostatic discharge .
- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to minimize exposure. Inspect gloves for integrity before use .
Advanced Research Questions
Q. How can regioselectivity challenges in spirocyclic ring formation be addressed during synthesis?
- Strategy : Employ iridium-catalyzed amination to control stereochemistry, as demonstrated for related diazaspiro systems. Computational modeling (DFT) can predict transition states to guide reagent selection .
- Troubleshooting : If undesired isomers form, optimize solvent polarity (e.g., DMF vs. THF) and reaction temperature to favor kinetic control .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Resolution :
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly near the spiro center .
- X-ray crystallography : Confirm absolute configuration via SHELXL refinement (e.g., SHELX-76 for small-molecule structures) .
- Case Study : For a related azaspiro compound, crystallography resolved discrepancies between predicted and observed dihedral angles .
Q. How can computational methods predict the compound’s reactivity in drug discovery applications?
- Tools :
- Docking studies : Map the hydroxymethyl group’s hydrogen-bonding potential against target proteins (e.g., enzymes with active-site serine residues).
- MD simulations : Assess conformational flexibility of the spiro system under physiological conditions .
Safety and Compliance
Q. What are the critical safety risks during large-scale synthesis, and how are they mitigated?
- Risks : Exothermic reactions during Boc deprotection; electrostatic ignition of solvents.
- Mitigation :
- Use jacketed reactors with temperature control for exothermic steps .
- Ground equipment to prevent static discharge and avoid flammable solvent mixtures (e.g., replace diethyl ether with MTBE) .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields?
- Root Cause Analysis :
- Purity of starting materials : Trace moisture can hydrolyze Boc groups; use molecular sieves for anhydrous conditions .
- Scale effects : Pilot small-scale reactions (≤1 g) before scaling up. For example, a 10-fold scale-up of a similar spiro compound reduced yield by 12% due to inefficient mixing .
Application in Drug Discovery
Q. What functionalization strategies are recommended for modifying the hydroxymethyl group?
- Derivatization :
- Esterification : React with acyl chlorides to form esters for prodrug development.
- Oxidation : Convert to a carboxylate using Jones reagent for ionic interactions in target binding .
Table: Key Characterization Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
